N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
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Overview
Description
N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a heptane chain, a phenylethenyl group, and a sulfonylamino group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of heptan-2-amine with a sulfonyl chloride derivative, followed by the addition of a phenylethenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylamino derivatives and phenylethenyl-containing molecules. Examples include:
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
Uniqueness
N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-4-6-9-16(2)20-18(21)12-14-19-24(22,23)15-13-17-10-7-5-8-11-17/h5,7-8,10-11,13,15-16,19H,3-4,6,9,12,14H2,1-2H3,(H,20,21)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKEOQBCALSEY-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)NC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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